molecular formula C10H7NO3 B177368 4-(1,3-Oxazol-5-yl)benzoic Acid CAS No. 250161-45-6

4-(1,3-Oxazol-5-yl)benzoic Acid

Cat. No. B177368
CAS RN: 250161-45-6
M. Wt: 189.17 g/mol
InChI Key: MCPBXFWYUHYSIZ-UHFFFAOYSA-N
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Description

“4-(1,3-Oxazol-5-yl)benzoic Acid” is a compound with the molecular formula C10H7NO3 . It is a derivative of benzoic acid, which is a compound widely used as a food preservative . The oxazole ring in this compound, which contains one nitrogen atom and one oxygen atom, is a heterocyclic five-membered ring .


Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Oxazol-5-yl)benzoic Acid” includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . These rings can engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . This suggests that “4-(1,3-Oxazol-5-yl)benzoic Acid” and similar compounds could have potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 18917 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPBXFWYUHYSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380058
Record name 4-(1,3-Oxazol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazol-5-yl)benzoic Acid

CAS RN

250161-45-6
Record name 4-(1,3-Oxazol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-Oxazol-5-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The above ester was heated at reflux for 2 hours in a mixture of 1 M aqueous potassium hydroxide and 50 ml THF. The THF was removed in vacuo and the solution cooled, then acidified with 50% HCl to give 4-(1,3-oxazol-5-yl)benzoic acid as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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